molecular formula C7H10N2O4 B1582817 Pyroglutamylglycine CAS No. 29227-88-1

Pyroglutamylglycine

Cat. No. B1582817
CAS RN: 29227-88-1
M. Wt: 186.17 g/mol
InChI Key: HLPLTUJPJMFPMP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamylglycine (also known as pyroglutamate or pGlu-Gly) is a naturally occurring amino acid that is formed when the N-terminal glutamine residue of a peptide is cyclized with its own carboxyl group. It is an important molecule in the body, being involved in many biochemical processes, as well as being a key component of many proteins, peptides, and other molecules. Pyroglutamylglycine plays a role in a variety of physiological processes, including in the regulation of cell growth, apoptosis, and metabolism. Additionally, it has been studied for its potential therapeutic applications, as it has been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer properties.

Scientific Research Applications

Glutathione Synthesis and Cellular Protection

Pyroglutamylglycine is closely related to glutathione (GSH), a tripeptide comprising gamma-glutamylcysteinylglycine. GSH plays a crucial role in cellular defense against oxidative stress. It is synthesized from its constituent amino acids by the consecutive actions of gamma-glutamylcysteine synthetase and GSH synthetase (Anderson, 1998).

Neurotransmission and Brain Function

Research on compounds related to pyroglutamylglycine has shown significant effects on brain neurotransmitters. Studies on glutamic acid decarboxylase (GAD) inhibition have revealed insights into neurotransmitter regulation and implications for neurological conditions (Alberici, Rodriguez de Lores Arna, & De Robertis, 1969).

Peptide Synthesis and Biological Activity

The synthesis of peptides related to pyroglutamylglycine, such as pyroglutamylasparaginylglycine, has been explored. Studies have investigated the biological activity of these peptides, providing insights into peptide design and function (Sorochinskaya, Leont’eva, & Martynov, 1988).

Role in Hormone Regulation

Pyroglutamylglycine is structurally similar to peptides that regulate hormone secretion. For example, Gonadotropin-Releasing Hormone, a key regulator of luteinizing and follicle-stimulating hormones, includes pyroglutamyl as part of its structure (Schally et al., 1971).

Impact on Monoclonal Antibodies

The cyclization of amino acids like glutamic acid to form pyroglutamic acid can significantly impact the charge heterogeneity of therapeutic monoclonal antibodies. Understanding this transformation is crucial for the development and optimization of antibody-based therapies (Liu et al., 2019).

Metabolic Pathways and Biosynthesis

Studies on compounds similar to pyroglutamylglycine have provided insights into various metabolic pathways and biosynthetic processes. For instance, research on oxyvinylglycines and their vinyl ether biosynthesis has revealed unique chemical reactions and modifications in non-ribosomal peptide synthetase-bound substrates (Patteson, Dunn, & Li, 2018).

Cognitive Function and Memory

Research on compounds structurally related to pyroglutamylglycine has explored their role in cognitive functions. For example, studies on metabotropic glutamate-receptor agonists have investigated their effects on memory and cognitive deficits, providing insights into neurotransmitter systems and their potential therapeutic applications (Masuoka, Mikami, & Kamei, 2010).

properties

IUPAC Name

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLTUJPJMFPMP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951838
Record name N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamylglycine

CAS RN

29227-88-1
Record name 5-Oxo-L-prolylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29227-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyroglutamylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyroglutamylglycine
Reactant of Route 2
Reactant of Route 2
Pyroglutamylglycine
Reactant of Route 3
Reactant of Route 3
Pyroglutamylglycine
Reactant of Route 4
Reactant of Route 4
Pyroglutamylglycine
Reactant of Route 5
Reactant of Route 5
Pyroglutamylglycine
Reactant of Route 6
Reactant of Route 6
Pyroglutamylglycine

Citations

For This Compound
45
Citations
J Rudinger, K Poduška, M Zaoral… - Collection of …, 1959 - cccc.uochb.cas.cz
… Analogously, tosyl-cx;-L-glutamylglycine (IVb) on treatment with hydrogen bromide in acetic acid gave tosyl-L-pyroglutamylglycine (Vb) as the main product, with only traces of cx;-…
Number of citations: 16 cccc.uochb.cas.cz
S Kaneko, K Kumazawa… - Bioscience, biotechnology …, 2011 - academic.oup.com
To clarify the key compounds that account for the umami taste of soy sauce, a typical Japanese soy sauce, Koikuchi Shoyu, was separated by preparative chromatography, and the …
Number of citations: 66 academic.oup.com
R Stolzenberg-Solomon, A Derkach, S Moore… - Gut, 2020 - gut.bmj.com
… The dipeptides glycylvaline, aspartylphenylalanine, pyroglutamylglycine, phenylalanylphenylalanine, phenylalanylleucine and tryptophylglutamate and amino acids aspartate …
Number of citations: 36 gut.bmj.com
AG Harrison - Journal of mass spectrometry, 2004 - Wiley Online Library
… MS 3 studies show that the [M − H − H 2 O] − ion derived from H‐Glu‐Gly‐OH has the structure of deprotonated pyroglutamylglycine while the [M − H − H 2 O] − ions derived from H‐Glu(…
TA Gudasheva, RU Ostrovskaya, FB Maksimova… - Pharmaceutical …, 1988 - Springer
… Transfer of this residue from position 1 of the ring to position 5, ie, transition f= om I to the structurally close amlde of L-pyroglutamylglycine (II), led to a substantial increase in the specific …
Number of citations: 2 link.springer.com
Y Song, W Fu, Y Zhang… - Respiratory …, 2023 - respiratory-research.biomedcentral …
… E, F The contents of l-Glutamic acid and pyroglutamylglycine in lung tissues were measured by LC–MS. G The expressions of E-cadherin and ZO-1in lung tissues were observed by …
Y Kato, K Uchida, S Kawakishi - Journal of Biological Chemistry, 1992 - Elsevier
… Consequently, BPG-1 was identified as N-tert-Boc-L-pyroglutamylglycine. The production of … oxidation products were investigated by L-pyroglutamylglycine isolated from oxidized Boc-L-…
Number of citations: 96 www.sciencedirect.com
AI Fitian, DR Nelson, C Liu, Y Xu, M Ararat… - Liver …, 2014 - Wiley Online Library
… downregulation of dipeptides pyroglutamylglycine, glycylvaline, alanylalanine and aspartyleucine in DC vs. NHC (Table 2a). In HCC vs. DC, pyroglutamylglycine and glycylvaline …
Number of citations: 112 onlinelibrary.wiley.com
H Kato, T Suzuki - Biochemistry, 1971 - ACS Publications
Japanese poisonous snake, Agkistrodon halys blomhoffii, using gel filtrations on columns of Sephadex G-100, Sephadex G-10, and Sephadex G-25 and ion-exchange chromatography …
Number of citations: 231 pubs.acs.org
H KATO, T SUZUKI - Proceedings of the Japan Academy, 1970 - jstage.jst.go.jp
Results. Tryptic hydrolysis of potentiator B. Although potentiator B was ninhydrin positive on filter paper, by Edman's degredation no N-terminal amino acid could be detected. By …
Number of citations: 27 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.